(Benzo[b]thiophen-5-ylmethyl)hydrazine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H10N2S |
|---|---|
Molecular Weight |
178.26 g/mol |
IUPAC Name |
1-benzothiophen-5-ylmethylhydrazine |
InChI |
InChI=1S/C9H10N2S/c10-11-6-7-1-2-9-8(5-7)3-4-12-9/h1-5,11H,6,10H2 |
InChI Key |
SUXJIUODRMBJIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CS2)C=C1CNN |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Benzo B Thiophen 5 Ylmethyl Hydrazine
Strategies for the Preparation of Benzo[b]thiophen-5-ylmethyl Precursors
The successful synthesis of (Benzo[b]thiophen-5-ylmethyl)hydrazine hinges on the efficient and regioselective preparation of suitable precursors, primarily those functionalized at the C-5 position of the benzo[b]thiophene scaffold.
Regioselective Functionalization at the C-5 Position of Benzo[b]thiophene
Achieving regioselective functionalization at the C-5 position of the benzo[b]thiophene ring is a critical first step. Friedel-Crafts acylation is a prominent method to introduce a carbonyl group at this position. While electrophilic substitution on the benzo[b]thiophene ring typically favors the C-2 and C-3 positions, careful selection of catalysts and reaction conditions can direct the acylation to the benzene (B151609) ring portion of the molecule. For instance, the use of a Lewis acid catalyst like aluminum chloride with an acyl chloride can lead to the formation of 5-acylbenzo[b]thiophenes. However, this method can sometimes result in a mixture of isomers, necessitating careful purification. nih.gov
Another strategy involves the synthesis of a pre-functionalized benzene ring which is then used to construct the thiophene (B33073) ring. This approach offers greater control over the final position of the substituent. For example, starting with a para-substituted thiophenol, a multi-step synthesis can yield a 5-substituted benzo[b]thiophene.
A versatile intermediate for further functionalization is 5-methylbenzo[b]thiophene (B82666). This compound can be synthesized through methods such as Friedel-Crafts alkylation, although this can also lead to polysubstitution and rearrangement products. A more controlled synthesis might involve the cyclization of a suitably substituted precursor.
Synthesis of Benzo[b]thiophen-5-ylcarbaldehyde and Related Intermediates
Benzo[b]thiophen-5-ylcarbaldehyde is a key intermediate for the synthesis of this compound via reductive amination. The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. jk-sci.comijpcbs.comrsc.org This reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto the aromatic ring. jk-sci.com
While the Vilsmeier-Haack reaction on unsubstituted benzo[b]thiophene tends to favor formylation at the C-2 or C-3 positions of the thiophene ring, the presence of directing groups or careful control of reaction conditions can influence the regioselectivity towards the benzene ring. For instance, the formylation of 4-methoxybenzo[b]thiophene (B1252323) has been shown to occur at the C-7 position of the benzene ring. rsc.org Achieving selective formylation at the C-5 position may require the use of a starting material with appropriate activating or deactivating groups to direct the electrophilic substitution.
An alternative route to Benzo[b]thiophen-5-ylcarbaldehyde could involve the oxidation of 5-methylbenzo[b]thiophene. However, controlling the oxidation to yield the aldehyde without over-oxidation to the carboxylic acid can be challenging.
Precursor Derivatization for Subsequent Hydrazine (B178648) Formation
Once a functional group is introduced at the C-5 position, it often needs to be derivatized to facilitate the introduction of the hydrazine moiety.
For precursors obtained from Friedel-Crafts acylation (e.g., 5-acetylbenzo[b]thiophene), the carbonyl group can be reduced to a methylene (B1212753) group via methods like the Wolff-Kishner or Clemmensen reduction to yield 5-ethylbenzo[b]thiophene. More commonly for the purpose of creating a reactive site for hydrazine attachment, the carbonyl can be reduced to an alcohol (e.g., 5-(1-hydroxyethyl)benzo[b]thiophene) using reducing agents like sodium borohydride (B1222165). This alcohol can then be converted to a leaving group, such as a halide, by reaction with reagents like thionyl chloride or phosphorus tribromide.
If 5-methylbenzo[b]thiophene is the precursor, a crucial derivatization step is the introduction of a halogen at the methyl group. This is typically achieved through radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN. This reaction selectively brominates the benzylic position, yielding 5-(bromomethyl)benzo[b]thiophene, a key intermediate for nucleophilic substitution reactions. google.com
Optimized Routes for Hydrazine Moiety Introduction onto the Benzo[b]thiophen-5-ylmethyl Scaffold
With the appropriately functionalized precursors in hand, the final step is the introduction of the hydrazine moiety. Two primary pathways are commonly employed: reductive amination and nucleophilic substitution.
Reductive Amination Pathways Utilizing Benzo[b]thiophen-5-ylcarbaldehyde
Reductive amination is a versatile method for the formation of amines from carbonyl compounds. In this context, Benzo[b]thiophen-5-ylcarbaldehyde can be reacted with hydrazine in the presence of a reducing agent to form this compound. The reaction proceeds through the initial formation of a hydrazone intermediate, which is then reduced in situ.
A variety of reducing agents can be employed for this transformation. A common and effective system involves the use of borohydride exchange resin (BER) in the presence of a nickel(II) acetate (B1210297) catalyst in methanol (B129727). This method has been successfully used for the reductive amination of various aldehydes and ketones with hydrazine to yield the corresponding primary amines. rsc.org Other reducing agents, such as sodium cyanoborohydride or sodium triacetoxyborohydride, can also be used, often under mildly acidic conditions to promote hydrazone formation.
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Typical Reaction Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Borohydride Exchange Resin (BER)-Ni(OAc)₂ | Methanol, reflux | Good yields, avoids toxic cyanoborohydrides | Requires catalyst, resin needs to be filtered off |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, mild acid (e.g., acetic acid) | Mild conditions, selective reduction | Toxic cyanide byproduct |
Nucleophilic Substitution Reactions with Halogenated Benzo[b]thiophen-5-ylmethyl Derivatives
An alternative and often efficient route to this compound involves the nucleophilic substitution of a halogenated precursor with hydrazine. 5-(Bromomethyl)benzo[b]thiophene or 5-(chloromethyl)benzo[b]thiophene (B8794608) are ideal substrates for this reaction.
Hydrazine, being a potent nucleophile, readily displaces the halide from the benzylic position. The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or acetonitrile, and may be performed at room temperature or with gentle heating. An excess of hydrazine is often used to minimize the formation of the double alkylated product (N,N'-bis((benzo[b]thiophen-5-yl)methyl)hydrazine). The use of hydrazine hydrate (B1144303) is common in these reactions.
This method is analogous to the well-established synthesis of substituted benzylhydrazines from benzyl (B1604629) halides and hydrazine, which is known to be an effective preparative route.
Table 2: Key Intermediates and their Synthetic Utility
| Intermediate | Structure | Synthetic Route from Benzo[b]thiophene | Subsequent Reaction to Introduce Hydrazine |
|---|---|---|---|
| 5-Acetylbenzo[b]thiophene | Friedel-Crafts Acylation | Reduction to alcohol, halogenation, then nucleophilic substitution | |
| Benzo[b]thiophen-5-ylcarbaldehyde | Vilsmeier-Haack Formylation | Reductive Amination | |
| 5-Methylbenzo[b]thiophene | Friedel-Crafts Alkylation / Cyclization | Side-chain bromination to 5-(bromomethyl)benzo[b]thiophene, then nucleophilic substitution |
Purification and Isolation Techniques for Synthetic Intermediates and the Target Compound
The successful synthesis of this compound relies on effective purification and isolation of both the synthetic intermediates and the final product. A combination of chromatographic and crystallization techniques is typically employed.
For the non-polar intermediates like 5-(bromomethyl)benzo[b]thiophene, column chromatography using silica (B1680970) gel with a non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate, is a standard and effective method. malayajournal.orgias.ac.in The progress of the purification can be monitored by thin-layer chromatography (TLC). ias.ac.in
Hydrazine derivatives, including the target compound, can often be purified by crystallization. Due to the basic nature of the hydrazine moiety, it can readily form salts with mineral acids. The resulting salts often exhibit higher crystallinity and lower solubility in organic solvents, facilitating their isolation and purification by filtration. The free base can then be regenerated by treatment with a base. Recrystallization from a suitable solvent or a mixture of solvents is another common technique to obtain highly pure hydrazine derivatives. For hydrazones, which are related to hydrazines, crystallization from solvents like ethanol or dimethyl formamide (B127407) has been reported to be effective. researchgate.net
For benzothiophene (B83047) derivatives in general, purification often involves column chromatography followed by recrystallization from solvents like ethanol or mixtures of dichloromethane (B109758) and petroleum ether. mdpi.com The choice of solvent for recrystallization is critical and is determined by the solubility profile of the compound.
Chemical Reactivity and Derivatization of Benzo B Thiophen 5 Ylmethyl Hydrazine
Nucleophilic Transformations Involving the Hydrazine (B178648) Moiety
The lone pairs of electrons on the two adjacent nitrogen atoms of the hydrazine group confer strong nucleophilic character, enabling reactions with a variety of electrophilic species.
The reaction of hydrazines with aldehydes and ketones is a fundamental transformation that yields hydrazones. In the case of (Benzo[b]thiophen-5-ylmethyl)hydrazine, the terminal nitrogen atom (-NH2) readily attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This is typically followed by the elimination of a water molecule to form a stable C=N double bond, characteristic of a hydrazone. This condensation reaction is often catalyzed by a small amount of acid. evitachem.com
While direct studies on this compound are not extensively documented in the provided literature, the reactivity can be inferred from similar benzo[b]thiophene carbohydrazide (B1668358) derivatives. For instance, benzo[b]thiophene-2-carbohydrazide reacts with various substituted benzaldehydes in methanol (B129727) under reflux to produce a series of N'-benzylidenebenzo[b]thiophene-2-carbohydrazides (a type of acylhydrazone). mdpi.comnih.gov This analogous reaction highlights the general propensity of benzo[b]thiophene-hydrazine derivatives to form hydrazones. mdpi.com The reaction is a reliable method for introducing diverse aromatic or heteroaromatic moieties onto the hydrazine framework. mdpi.comnih.gov
| Reactant 1 | Reactant 2 (Aldehyde/Ketone) | Product (Hydrazone) |
| This compound | Benzaldehyde | N'-(Phenylmethylene)this compound |
| This compound | Acetone | N'-(Propan-2-ylidene)this compound |
| This compound | 2-Pyridinecarboxaldehyde | N'-(Pyridin-2-ylmethylene)this compound |
| This compound | 3-Hydroxybenzaldehyde | N'-(3-Hydroxybenzylidene)this compound |
This table presents representative examples of hydrazone formation based on established chemical principles.
The nitrogen atoms of this compound can be readily acylated or sulfonylated by reacting with acyl halides, anhydrides, or sulfonyl chlorides. These reactions result in the formation of stable amide or sulfonamide linkages. The terminal nitrogen is generally more reactive due to lesser steric hindrance. The reaction typically proceeds via nucleophilic acyl substitution, where the hydrazine nitrogen attacks the carbonyl carbon (of the acylating agent) or the sulfur atom (of the sulfonylating agent), leading to the displacement of the leaving group (e.g., a halide). These reactions are usually carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl).
This compound undergoes nucleophilic addition to the electrophilic carbon atom of isocyanates (R-N=C=O) and isothiocyanates (R-N=C=S). These reactions yield semicarbazide (B1199961) and thiosemicarbazide (B42300) derivatives, respectively, which are precursors to urea (B33335) and thiourea (B124793) compounds.
The reaction with an isothiocyanate, such as phenyl isothiocyanate, leads to the formation of a thiosemicarbazide. This transformation is well-documented for related benzo[b]thiophene hydrazides, where the hydrazide reacts with phenyl isothiocyanate to afford the corresponding thiosemicarbazide, which can then be used in further cyclization reactions. nih.govnih.gov Similarly, tetrahydrobenzo[b]thiophene derivatives react with benzoylisothiocyanate to yield thiourea derivatives. researchgate.netscirp.org The analogous reaction with an isocyanate would produce a semicarbazide derivative.
| Hydrazine Derivative | Electrophile | Product Class |
| This compound | Phenyl isocyanate | Semicarbazide |
| This compound | Phenyl isothiocyanate | Thiosemicarbazide |
| 3-chloro benzo[b] thiophene-2-carboxylic acid hydrazide | Phenyl isothiocyanate | Thiosemicarbazide derivative nih.gov |
This table illustrates the formation of urea and thiourea precursors from hydrazine derivatives.
Cyclocondensation Reactions for Novel Heterocyclic System Formation
The bifunctional nature of the hydrazine group, possessing two nucleophilic nitrogen atoms, makes this compound an excellent substrate for cyclocondensation reactions to form a variety of five- and six-membered heterocyclic rings.
The Knorr pyrazole (B372694) synthesis and related methodologies represent a primary route for constructing the pyrazole ring. chim.it This involves the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound, such as acetylacetone (B45752) or other β-diketones. mdpi.comdergipark.org.tr The reaction proceeds by initial formation of a hydrazone intermediate at one of the carbonyl groups, followed by an intramolecular nucleophilic attack from the second nitrogen atom onto the remaining carbonyl group, and subsequent dehydration to form the aromatic pyrazole ring. nih.govnih.gov This method allows for the synthesis of a wide array of substituted pyrazoles by varying both the hydrazine and the 1,3-dicarbonyl component. mdpi.com
For this compound, reaction with acetylacetone (2,4-pentanedione) would yield 1-((Benzo[b]thiophen-5-yl)methyl)-3,5-dimethyl-1H-pyrazole.
The synthesis of 1,2,4-triazole (B32235) and 1,3,4-oxadiazole (B1194373) rings from hydrazine derivatives often requires multi-step procedures starting with the formation of an appropriate acyclic precursor.
Triazoles: A common route to 1,2,4-triazoles involves the cyclization of thiosemicarbazides. chemistryjournal.net As described in section 3.1.3, this compound can react with an isothiocyanate to form a thiosemicarbazide. Subsequent treatment of this intermediate with a base, such as sodium hydroxide, induces cyclization with the elimination of water to form a 1,2,4-triazole-3-thiol derivative. nih.govnih.gov For example, 5-(3-chloro-1-benzothien-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol is obtained from the corresponding thiosemicarbazide in an alkaline medium. nih.govresearchgate.net
Oxadiazoles: The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles typically proceeds through the cyclodehydration of N,N'-diacylhydrazine derivatives. ijper.org To utilize this compound for this purpose, it would first need to be acylated (as described in 3.1.2) to form a hydrazide. A second acylation would yield the necessary diacylhydrazine precursor. This intermediate can then be cyclized using dehydrating agents like phosphorus oxychloride, phosphorus pentoxide, or sulfuric acid. nih.govresearchgate.netluxembourg-bio.com An alternative pathway involves reacting a hydrazide with formic acid to get an N-formyl acid hydrazide, which is then cyclized upon refluxing with a dehydrating agent to yield the corresponding 1,3,4-oxadiazole. nih.govnih.gov
| Target Heterocycle | Precursor from Hydrazine | Key Reagents for Cyclization |
| 1,2,4-Triazole | Thiosemicarbazide | NaOH, heat nih.govnih.gov |
| 1,3,4-Oxadiazole | Diacylhydrazine | POCl3, P2O5, or H2SO4 researchgate.netluxembourg-bio.com |
This table summarizes common cyclocondensation strategies for forming triazole and oxadiazole rings from hydrazine-derived precursors.
Exploration of Other Annulated Systems (e.g., Pyridazines, Thiazoles)
The hydrazine functionality in this compound is a key reactive site for the construction of various nitrogen-containing heterocyclic rings. Through condensation reactions with appropriate bifunctional electrophiles, a variety of annulated systems can be synthesized.
Pyridazine (B1198779) Derivatives: Pyridazines and related pyridazinone structures can be synthesized from hydrazines by reaction with 1,4-dicarbonyl compounds or their synthetic equivalents. organic-chemistry.orgyoutube.comchemtube3d.com For instance, the reaction of this compound with a 1,4-diketone would be expected to yield a dihydropyridazine, which can subsequently be oxidized to the corresponding aromatic pyridazine. The general reaction involves the condensation of the hydrazine with the dicarbonyl compound to form a dihydrazone intermediate, which then undergoes cyclization.
A plausible synthetic route to a pyridazine derivative is outlined in the table below:
| Reactant 1 | Reactant 2 | Product | Conditions |
| This compound | 2,5-Hexanedione | 1-((Benzo[b]thiophen-5-yl)methyl)-3,6-dimethyl-1,4,5,6-tetrahydropyridazine | Acid or base catalysis, followed by oxidation (e.g., with a mild oxidizing agent) to furnish the aromatic pyridazine. |
| This compound | Maleic anhydride | (Benzo[b]thiophen-5-ylmethyl)pyridazin-3,6-dione | Condensation reaction, often in a suitable solvent like ethanol (B145695) or acetic acid. youtube.com |
Thiazole (B1198619) Derivatives: The synthesis of thiazole rings can be achieved through the Hantzsch thiazole synthesis, which involves the reaction of a thiourea or thioamide with an α-haloketone. sci-hub.seresearchgate.netnih.govyoutube.com To utilize this compound in this context, it would first need to be converted into the corresponding thiosemicarbazide by reaction with a thiocyanic acid salt or an isothiocyanate. This thiosemicarbazide can then undergo cyclocondensation with an α-haloketone to yield a 2-hydrazinyl-thiazole derivative. sci-hub.senih.gov
The synthetic sequence can be summarized as follows:
| Step | Reactants | Intermediate/Product |
| 1 | This compound, Potassium thiocyanate | 2-((Benzo[b]thiophen-5-yl)methyl)hydrazine-1-carbothioamide |
| 2 | 2-((Benzo[b]thiophen-5-yl)methyl)hydrazine-1-carbothioamide, α-Chloroacetone | N-((Benzo[b]thiophen-5-yl)methyl)-N'-(4-methylthiazol-2-yl)hydrazine |
Mechanistic Investigations of Cyclization Pathways
The formation of annulated systems from this compound proceeds through well-established mechanistic pathways.
Pyridazine Formation: The reaction of a monosubstituted hydrazine with a β-dicarbonyl compound, a common route to pyrazoles (isomeric with pyridazines), is believed to proceed through a key 3,5-dihydroxypyrazolidine intermediate. cdnsciencepub.comresearchgate.net The initial step involves the nucleophilic attack of the hydrazine onto the carbonyl groups of the dicarbonyl compound. The regioselectivity of the final pyrazole product is determined by the dehydration of the dihydroxypyrazolidine intermediates, which exists as a pair of equilibrating isomers. cdnsciencepub.comresearchgate.net A similar stepwise condensation and cyclization mechanism is expected for the formation of pyridazines from 1,4-dicarbonyl compounds.
Thiazole Formation (Hantzsch Synthesis): The mechanism of the Hantzsch thiazole synthesis begins with the nucleophilic attack of the sulfur atom of the thiosemicarbazide (derived from this compound) on the α-carbon of the α-haloketone, displacing the halide. sci-hub.se This is followed by an intramolecular cyclization where a nitrogen atom of the thiosemicarbazide attacks the carbonyl carbon of the former α-haloketone. Subsequent dehydration of the resulting heterocyclic intermediate leads to the formation of the aromatic thiazole ring. sci-hub.se
Electrophilic Aromatic Substitution on the Benzo[b]thiophene Ring of this compound
The benzo[b]thiophene ring system is known to undergo electrophilic aromatic substitution. The position of substitution is influenced by the electronic nature and position of existing substituents. In the case of this compound, the 5-methyl group is an activating, ortho-, para-directing group. Therefore, electrophilic attack is expected to occur at positions 4 and 6 of the benzo[b]thiophene ring. However, steric hindrance from the adjacent thiophene (B33073) ring might influence the regioselectivity. Studies on 5-methylbenzo[b]thiophene (B82666) indicate that bromination occurs at the 4-position.
Common electrophilic substitution reactions and the expected major products are detailed below:
| Reaction | Reagents | Expected Major Product |
| Nitration | HNO₃/H₂SO₄ | (4-Nitrobenzo[b]thiophen-5-ylmethyl)hydrazine and (6-Nitrobenzo[b]thiophen-5-ylmethyl)hydrazine |
| Halogenation | Br₂/FeBr₃ or Cl₂/FeCl₃ | (4-Bromobenzo[b]thiophen-5-ylmethyl)hydrazine or (4-Chlorobenzo[b]thiophen-5-ylmethyl)hydrazine |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | (4-Acylbenzo[b]thiophen-5-ylmethyl)hydrazine |
| Friedel-Crafts Alkylation | RCl/AlCl₃ | (4-Alkylbenzo[b]thiophen-5-ylmethyl)hydrazine |
It is important to note that the hydrazine moiety is sensitive to strong acids and oxidizing conditions, which may lead to side reactions during electrophilic aromatic substitution. Protection of the hydrazine group may be necessary to achieve the desired substitution on the aromatic ring.
Metal-Catalyzed Transformations and Coordination Chemistry Potential
The presence of the benzo[b]thiophene core and the hydrazine functionality in this compound opens up avenues for metal-catalyzed transformations and coordination chemistry.
Exploration of Cross-Coupling Reactions at the Benzo[b]thiophene Core
To engage in cross-coupling reactions, the benzo[b]thiophene ring of this compound would first need to be functionalized with a suitable leaving group, typically a halide (Br, I) or a triflate. This can be achieved through electrophilic halogenation as discussed in the previous section. Once halogenated, the resulting derivative can participate in various palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.
| Cross-Coupling Reaction | Coupling Partner | Catalyst System | Expected Product |
| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, base | Aryl-substituted this compound |
| Heck Coupling | Alkene | Pd(OAc)₂, phosphine (B1218219) ligand, base | Alkenyl-substituted this compound |
| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, base | Alkynyl-substituted this compound |
These reactions would allow for the introduction of a wide range of substituents onto the benzo[b]thiophene core, further diversifying the chemical space accessible from this compound.
Assessment of this compound as a Ligand Precursor
Hydrazine and its derivatives are well-known to act as ligands in coordination chemistry, binding to metal ions through their nitrogen lone pairs. rsc.org this compound can potentially act as a monodentate or a bridging bidentate ligand. The presence of two nitrogen atoms allows for chelation to a single metal center or bridging between two metal centers.
The coordination behavior of this compound with various transition metals could lead to the formation of novel coordination complexes with interesting structural and electronic properties. The coordination geometry around the metal center would depend on the metal ion, its oxidation state, and the stoichiometry of the reaction. For instance, reaction with ruthenium, rhodium, or iridium precursors could lead to the formation of five-membered chelate rings. nih.gov
Oxidative and Reductive Manipulations of the Hydrazine Functionality
The hydrazine moiety in this compound is susceptible to both oxidation and reduction, providing pathways to further functional group transformations.
Oxidation: Mild oxidation of hydrazines can lead to the formation of azo compounds. For example, treatment of this compound with an oxidizing agent like hydrogen peroxide or air in the presence of a catalyst could potentially yield the corresponding azo derivative, 1,2-bis((benzo[b]thiophen-5-yl)methyl)diazene. Further oxidation can lead to cleavage of the N-N bond.
Reduction: The hydrazine group itself is already in a reduced state. However, if the hydrazine is first converted to a hydrazone by reaction with an aldehyde or ketone, the resulting C=N bond can be reduced. The Wolff-Kishner reduction is a classic example where a hydrazone is treated with a strong base at high temperatures to reduce the carbonyl group completely to a methylene (B1212753) group. wikipedia.orgucla.edumasterorganicchemistry.comyoutube.com In the context of this compound, if it were to form a hydrazone with a carbonyl compound, subsequent Wolff-Kishner conditions would reduce the carbonyl functionality of that partner. More relevantly, catalytic hydrogenation of a hydrazone derived from this compound would reduce the C=N bond to a C-N single bond, yielding a substituted hydrazine.
| Transformation | Reagents and Conditions | Product |
| Oxidation | Mild oxidizing agent (e.g., H₂O₂, air/catalyst) | 1,2-bis((Benzo[b]thiophen-5-yl)methyl)diazene |
| Formation of Hydrazone and subsequent reduction | 1. Aldehyde or Ketone; 2. H₂/Pd-C | Substituted this compound |
Advanced Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., 1D and 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules. Through the analysis of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) spectra, the precise connectivity of atoms within (Benzo[b]thiophen-5-ylmethyl)hydrazine can be established.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would feature signals for the five protons on the benzo[b]thiophene ring system. chemicalbook.com The protons on the benzene (B151609) ring (H-4, H-6, H-7) and the thiophene (B33073) ring (H-2, H-3) would exhibit characteristic chemical shifts and coupling patterns. A key singlet signal would correspond to the two protons of the methylene (B1212753) (-CH₂) bridge. The hydrazine (B178648) moiety (-NHNH₂) protons would likely appear as broad signals, the chemical shift of which can be sensitive to solvent, concentration, and temperature.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework. It would display nine distinct signals for the carbon atoms of the (Benzo[b]thiophen-5-ylmethyl) moiety. This includes signals for the seven aromatic carbons of the benzo[b]thiophene core and one signal for the aliphatic methylene carbon. mdpi.comnih.gov The chemical shifts of the aromatic carbons are influenced by the sulfur heteroatom and the position of the methylhydrazine substituent. mdpi.com
2D NMR Techniques: To confirm assignments, 2D NMR experiments are crucial. A Heteronuclear Single Quantum Coherence (HSQC) spectrum would correlate each proton signal with its directly attached carbon atom. A Correlation Spectroscopy (COSY) experiment would reveal proton-proton coupling networks, helping to delineate the connectivity of protons within the benzo[b]thiophene ring system. najah.edu
Predicted ¹H and ¹³C NMR Data for this compound
| Predicted ¹H NMR Chemical Shifts (ppm) | Predicted ¹³C NMR Chemical Shifts (ppm) | |||
|---|---|---|---|---|
| Position | δ (ppm) | Multiplicity | Position | δ (ppm) |
| Ar-H (Benzo[b]thiophene) | ~7.20 - 8.00 | m | Ar-C (Benzo[b]thiophene) | ~120 - 145 |
| -CH₂- | ~4.00 | s | -CH₂- | ~50 - 60 |
| -NHNH₂ | Variable (broad) | s (br) |
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis (e.g., HRMS, ESI-MS)
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS): HRMS, often coupled with a soft ionization technique like Electrospray Ionization (ESI), would be used to determine the exact mass of the protonated molecule [M+H]⁺. This allows for the unambiguous confirmation of the molecular formula of this compound as C₉H₁₀N₂S. mdpi.comnih.gov
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments induce fragmentation of the parent ion, providing valuable structural information. The fragmentation of the [M+H]⁺ ion of this compound is expected to be dominated by the cleavage of the relatively weak benzyl-nitrogen bond (C-N). This would lead to the formation of a highly stable benzo[b]thiophen-5-ylmethyl cation. Further fragmentation of the benzo[b]thiophene ring system can also occur, often involving the loss of sulfur-containing fragments. nih.govnih.gov The study of fragmentation pathways in related benzodiazepine (B76468) derivatives also highlights the common cleavage of bonds adjacent to nitrogen atoms in a heterocyclic system. researchgate.netresearchgate.net
Predicted Major Fragments in the ESI-MS/MS Spectrum
| m/z (calculated) | Proposed Fragment Ion | Formula |
|---|---|---|
| 179.0638 | [M+H]⁺ | [C₉H₁₁N₂S]⁺ |
| 147.0420 | [C₉H₇S]⁺ (Benzo[b]thiophen-5-ylmethyl cation) | [C₉H₇S]⁺ |
| 115.0546 | [C₈H₇]⁺ (Loss of H₂S from 147) | [C₈H₇]⁺ |
Vibrational Spectroscopy for Functional Group Identification (e.g., Fourier Transform Infrared (FT-IR), Raman Spectroscopy)
Vibrational spectroscopy techniques, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Predicted Characteristic FT-IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3200 - 3400 | N-H stretch | Hydrazine (-NH₂) |
| 3000 - 3100 | C-H stretch | Aromatic |
| 2850 - 2960 | C-H stretch | Aliphatic (-CH₂) |
| 1550 - 1650 | N-H bend (scissoring) | Hydrazine (-NH₂) |
| 1450 - 1600 | C=C stretch | Aromatic Ring |
| 650 - 800 | C-S stretch | Thiophene Ring |
Single Crystal X-ray Diffraction for Solid-State Structure Elucidation and Conformational Analysis
Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound can be grown, this technique would provide precise data on bond lengths, bond angles, and torsional angles. researchgate.net It would reveal the exact conformation of the molecule in the solid state, including the orientation of the methylhydrazine group relative to the planar benzo[b]thiophene ring. Furthermore, this analysis would elucidate the details of the crystal packing, identifying intermolecular interactions such as hydrogen bonds involving the hydrazine N-H donors and potential acceptors, which govern the supramolecular architecture. mdpi.comnih.gov
Electronic Absorption and Fluorescence Spectroscopy for Photophysical Characterization
Electronic absorption (UV-Visible) and fluorescence spectroscopy are used to investigate the photophysical properties of a molecule, which are dictated by its electronic structure. The benzo[b]thiophene moiety is a known chromophore. researchgate.net
UV-Visible Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the benzo[b]thiophene π-conjugated system. researchgate.net The position and intensity of these bands provide insight into the electronic transitions within the molecule. rsc.org
Fluorescence Spectroscopy: Many thiophene-containing π-systems are known to be fluorescent. researchgate.netmdpi.com The fluorescence spectrum would reveal the emission properties of the molecule upon excitation at an appropriate wavelength. The presence of the hydrazine group, with its lone pairs of electrons, could potentially influence the fluorescence quantum yield through electronic effects, either enhancing or quenching the emission of the benzo[b]thiophene fluorophore.
Computational and Theoretical Studies of Benzo B Thiophen 5 Ylmethyl Hydrazine
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are a cornerstone of modern chemical research, providing a detailed picture of the electronic distribution and energy levels within a molecule.
Density Functional Theory (DFT) is a widely used computational method for predicting the molecular properties and geometry of chemical compounds. DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in (Benzo[b]thiophen-5-ylmethyl)hydrazine by finding the minimum energy structure on the potential energy surface. These calculations can yield precise data on bond lengths, bond angles, and dihedral angles.
Table 1: Representative Theoretical Bond Lengths and Angles for Benzothiophene (B83047) Derivatives Note: This table is illustrative of typical data obtained from DFT calculations for related structures, as specific data for this compound is not available.
| Parameter | Typical Calculated Value (Å or °) | Method/Basis Set |
|---|---|---|
| C-C (aromatic) Bond Length | 1.39 - 1.42 Å | B3LYP/6-31G+(d,p) |
| C-S Bond Length | 1.75 - 1.78 Å | B3LYP/6-31G+(d,p) |
| C-N Bond Length | 1.45 - 1.48 Å | B3LYP/6-31G+(d,p) |
| N-N Bond Length | 1.42 - 1.45 Å | B3LYP/6-31G+(d,p) |
| C-C-C Bond Angle | 118 - 122 ° | B3LYP/6-31G+(d,p) |
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. acadpubl.eu
The energy of the HOMO is related to the ionization potential and represents the molecule's capacity to donate electrons. The energy of the LUMO is related to the electron affinity and indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. nih.govchemijournal.com A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. nih.gov For this compound, the HOMO is expected to be localized on the electron-rich portions of the molecule, such as the hydrazine (B178648) moiety and the thiophene (B33073) ring, while the LUMO would be distributed over the aromatic system.
Table 2: Global Reactivity Descriptors from HOMO-LUMO Energies Note: This table illustrates the types of parameters derived from FMO analysis. The values are hypothetical for this compound.
| Parameter | Formula | Significance |
|---|---|---|
| HOMO Energy (EHOMO) | - | Electron-donating ability |
| LUMO Energy (ELUMO) | - | Electron-accepting ability |
| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity, stability |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron configuration |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |
| Electrophilicity Index (ω) | μ² / 2η | Propensity to accept electrons |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.gov The MEP map illustrates the charge distribution on the molecular surface, with different colors representing different potential values.
Typically, red-colored regions indicate negative electrostatic potential and are susceptible to electrophilic attack, while blue-colored regions represent positive potential and are prone to nucleophilic attack. nih.gov For this compound, the MEP surface would likely show negative potential around the nitrogen atoms of the hydrazine group and the sulfur atom of the thiophene ring due to their high electronegativity. Positive potential would be expected around the hydrogen atoms. researchgate.net This mapping helps in understanding intermolecular interactions and the molecule's binding orientation with other species.
Conformational Analysis and Potential Energy Surface Mapping
This compound possesses rotational freedom around its single bonds, particularly the C-C and C-N bonds of the methylhydrazine side chain. Conformational analysis involves studying the different spatial arrangements (conformers) of the molecule and their relative energies.
By systematically rotating specific dihedral angles and calculating the corresponding energy, a potential energy surface (PES) can be mapped. This map reveals the most stable conformers (local minima) and the energy barriers for interconversion between them (saddle points). This information is crucial for understanding the molecule's flexibility and the predominant shapes it adopts, which can influence its biological activity and physical properties.
Theoretical Mechanistic Studies of Reactions Involving this compound
Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions. mdpi.com For reactions involving this compound, such as its synthesis or subsequent transformations, theoretical studies can provide a step-by-step description of the reaction pathway.
Theoretical mechanistic studies involve identifying the reactants, products, intermediates, and, most importantly, the transition states (TS) along a reaction coordinate. The transition state is the highest energy point on the reaction pathway, and its structure and energy determine the reaction's activation energy and rate. nih.gov
Using methods like DFT, researchers can model the geometric structures of transition states and calculate their energies. This allows for the determination of the most favorable reaction pathway among several possibilities. For instance, in reactions involving the hydrazine group, such as condensation to form hydrazones, computational studies can clarify the proton transfer steps and the energetics of bond formation and cleavage. mdpi.com These insights are vital for optimizing reaction conditions and designing new synthetic routes.
Prediction of Regioselectivity and Stereoselectivity
Computational chemistry provides powerful tools for predicting the outcomes of chemical reactions, including regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the 3D arrangement of the product). For benzothiophene derivatives and related heterocyclic compounds, methods rooted in Density Functional Theory (DFT) are commonly employed to elucidate reaction mechanisms and predict selectivity.
One key approach involves the calculation of Fukui functions and local reactivity descriptors. nih.gov These calculations help identify the most reactive sites within a molecule for nucleophilic or electrophilic attack. nih.gov For instance, in studies of other thiophene derivatives, Fukui function analysis has successfully pinpointed the most reactive atoms for specific reactions. nih.gov By modeling the transition states of possible reaction pathways, researchers can calculate the activation energies for different regioisomeric or stereoisomeric products. The pathway with the lowest activation energy is predicted to be the major product, thus determining the selectivity of the reaction.
While these methodologies are broadly applicable, specific computational studies predicting the regioselectivity and stereoselectivity of reactions involving this compound are not extensively available in publicly accessible literature. However, the established theoretical frameworks used for other benzothiophene systems would be directly applicable to predict its reactivity in various chemical transformations.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their activities. nih.gov These models are fundamental in medicinal chemistry for guiding the design of new molecules with enhanced potency and for screening virtual libraries to identify promising candidates. nih.gov
For classes of compounds including benzothiophene and thiophene derivatives, numerous QSAR studies have been successfully conducted to understand the structural requirements for various biological activities. nih.govbrieflands.comchem-soc.si A typical QSAR study involves calculating a set of molecular descriptors that quantify various aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties. nih.gov Statistical methods, like partial least squares (PLS), are then used to build a model that connects these descriptors to the observed activity. core.ac.ukipb.pt
In a study on di(hetero)arylamines derivatives of benzo[b]thiophenes, descriptors related to the distribution of electronegative and polarizable atoms were found to be crucial for their radical scavenging activity. core.ac.ukipb.pt Another QSAR study on thiophene derivatives identified key structural factors and molecular fields responsible for their interaction with the protein tubulin. nih.gov These models provide invaluable design principles; for example, they might suggest that increasing the electronegativity in a certain region of the molecule or modifying its shape could lead to improved activity. nih.govipb.pt
The table below summarizes the types of molecular descriptors commonly used in QSAR studies of benzothiophene-related compounds.
| Descriptor Type | Description | Relevance to Design Principles |
|---|---|---|
| Electronic Descriptors | Quantify electronic properties, such as partial charges, dipole moment, and energies of molecular orbitals (HOMO/LUMO). | Helps in understanding electrostatic interactions and the molecule's ability to participate in charge-transfer processes. researchgate.net |
| Steric/Topological Descriptors | Describe the size, shape, and connectivity of the molecule (e.g., molecular weight, surface area, branching indices). | Crucial for understanding how the molecule fits into a target binding site. nih.gov |
| Hydrophobic Descriptors | Measure the molecule's hydrophobicity, most commonly represented by the partition coefficient (LogP). | Important for membrane permeability and hydrophobic interactions with a target protein. researchgate.net |
| 2D-Autocorrelation Descriptors | Relate properties of atoms at specific topological distances within the molecular graph. | Can associate the presence of polarizable and electronegative pairs of atoms with activity. ipb.pt |
| Radial Distribution Function (RDF) Descriptors | Describe the probability distribution of finding an atom in a spherical volume around the molecule's center. | Can relate the presence of electronegative atoms at certain distances from the center to the compound's activity. ipb.pt |
Although a specific QSAR model for this compound is not detailed in the literature, these principles would be directly employed to explore its structure-activity landscape and guide the design of new derivatives.
Molecular Docking and Ligand-Target Interaction Prediction
Molecular docking is a computational simulation technique that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net It is a cornerstone of structure-based drug design, providing insights into binding modes and affinities purely from a theoretical standpoint. This approach has been widely applied to benzothiophene derivatives to understand their interactions with various biological targets. rsc.orgnih.govmdpi.com
The process involves computationally placing the 3D structure of the ligand, such as a this compound derivative, into the active site of a protein whose structure has been determined. A scoring function then calculates the binding energy, with more negative values typically indicating a more favorable interaction. nih.gov The simulation also reveals the specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. nih.gov
For example, in a theoretical study, a thiophene derivative was docked into the ATP-binding pocket of the protein kinase JAK1 (PDB: 4E4L), yielding a favorable binding energy of -7.59 kcal/mol. nih.gov The predicted binding mode was stabilized by interactions with key amino acid residues, including Arg 877, Arg1007, and Tyr 1059. nih.gov In another computational experiment, different thiophene derivatives were docked into the androgen receptor, with a predicted binding affinity reaching -9.6 kcal/mol. researchgate.net Docking studies on benzo[b]thiophene compounds with the 5-HT₁ₐ serotonin (B10506) receptor have also been used to interpret binding affinities based on predicted electrostatic interactions. nih.gov
The following table summarizes findings from various theoretical molecular docking studies on benzothiophene and thiophene derivatives, focusing strictly on the computational predictions without discussing biological outcomes.
| Ligand Class | Protein Target (PDB ID) | Predicted Binding Energy (kcal/mol) | Key Predicted Interacting Residues |
|---|---|---|---|
| Thiophene Derivative | JAK1 Kinase (4E4L) | -7.59 | Arg 877, Arg1007, Glu 883, Tyr 1059, Asp 1021 nih.gov |
| Benzo[b]thiophene Arylpiperazine | 5-HT₁ₐ Serotonin Receptor (Homology Model) | Not specified (analyzed for electrostatic interactions) | Analysis focused on binding modes within the receptor pocket. nih.gov |
| Thiophene Derivative | Androgen Receptor | -9.6 | Not specified. researchgate.net |
| Benzo[b]thiophene-2-carbaldehyde Derivative | Human IgM Fc Domain (4JVW) | -8.0 | Analysis highlighted stable protein-ligand complexes. nih.gov |
| Phenyl Hydrazine Derivative | Dihydrofolate Reductase (DHFR) | -7.88 | THR56, SER59 researchgate.net |
These theoretical predictions provide a detailed hypothesis of how a molecule like this compound might interact with various protein targets on a molecular level.
In Silico Prediction of Spectroscopic Parameters and Validation
In silico methods, particularly those based on Density Functional Theory (DFT), are routinely used to predict the spectroscopic parameters of molecules. nih.govnih.gov These theoretical calculations are invaluable for aiding in the structural characterization of newly synthesized compounds and for validating experimental findings.
The standard procedure involves optimizing the molecular geometry of the compound at a specific level of theory, such as B3LYP with a basis set like 6-311++G(d,p). nih.govnih.gov Once the minimum energy structure is obtained, various spectroscopic properties can be calculated.
NMR Spectra: ¹H and ¹³C NMR chemical shifts are commonly predicted using the Gauge-Independent Atomic Orbital (GIAO) method. nih.govnih.gov The calculated values provide a theoretical spectrum that can be directly compared with experimental data, aiding in the assignment of complex signals. mdpi.com
Vibrational Spectra: The same optimized geometry is used to calculate vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. nih.gov
Electronic Spectra: Time-dependent DFT (TD-DFT) calculations are used to predict electronic transitions, which can be correlated with the absorption bands in a UV-Visible spectrum. nih.govekb.eg
Several studies on benzothiophene derivatives have demonstrated a strong correlation between theoretically predicted and experimentally measured spectroscopic data. For 1-benzothiophene-2-carboxylic acid, DFT calculations showed good agreement with experimental FT-IR, FT-Raman, and NMR results. nih.gov Such validation confirms that the computational model accurately represents the molecule's structure and electronic properties.
The table below presents a conceptual comparison of theoretical and experimental spectroscopic data for a representative benzothiophene compound, as reported in computational studies.
| Spectroscopic Parameter | Computational Method | Representative Predicted Value (ppm) | Representative Experimental Value (ppm) |
|---|---|---|---|
| ¹³C NMR Chemical Shift (Carboxylic Carbon) | GIAO / B3LYP | ~168.1 | ~163.5 nih.gov |
| ¹³C NMR Chemical Shift (Aromatic CH) | GIAO / B3LYP | ~122-140 | ~122-141 nih.gov |
| ¹H NMR Chemical Shift (Aromatic CH) | GIAO / B3LYP | ~7.4-8.1 | ~7.4-8.0 nih.gov |
These computational tools allow for the a priori prediction of the spectroscopic signature of this compound, which would be a critical step in verifying its synthesis and structure in a laboratory setting.
Potential Applications and Future Research Directions Mechanistic and Theoretical Focus
Exploration as a Versatile Synthetic Building Block in Complex Molecule Construction
(Benzo[b]thiophen-5-ylmethyl)hydrazine is a promising precursor for the synthesis of elaborate molecular architectures. The hydrazine (B178648) functional group is a potent nucleophile and can participate in a variety of chemical transformations, making it a valuable handle for synthetic chemists.
A primary application lies in the formation of hydrazones. The reaction of the hydrazine with various aldehydes and ketones results in the formation of N-acylhydrazone derivatives. nih.gov This condensation reaction is typically straightforward and allows for the introduction of a wide range of substituents, effectively combining the benzo[b]thiophene nucleus with other functional or pharmacophoric groups. nih.govmdpi.com For instance, reacting this compound with substituted aromatic or heteroaromatic aldehydes can generate a diverse library of compounds. mdpi.com
Beyond simple hydrazone formation, the hydrazine moiety serves as a linchpin for constructing more complex heterocyclic systems. Hydrazines are key starting materials in cyclization reactions to form pyrazoles, triazoles, and other nitrogen-containing rings. nitk.ac.in These heterocyclic cores are prevalent in many biologically active molecules and functional materials. The benzo[b]thiophene unit, being a stable and versatile scaffold, can be readily incorporated into these larger polycyclic structures. The development of novel synthetic routes, including palladium-catalyzed or radical-promoted heterocyclodehydration, further expands the toolkit for creating complex benzothiophene (B83047) derivatives from suitable precursors. acs.org
Rational Design of Novel Scaffolds for Pharmacological Research
The benzo[b]thiophene scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous compounds with diverse biological activities. nih.govresearchgate.net These activities include antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties, among others. researchgate.netijpsjournal.com this compound represents a strategic starting point for the rational design of new pharmacological scaffolds that leverage this core structure.
The primary focus in scaffold design is not on the efficacy of a final drug but on creating a diverse set of molecules with potential for biological interaction. The hydrazine group is an excellent anchor for diversification. By reacting it with a variety of electrophiles, medicinal chemists can generate large libraries of compounds. For example, the synthesis of benzo[b]thiophene-acylhydrazone hybrids combines two important pharmacophores into a single molecular entity. mdpi.comnih.gov This molecular hybridization strategy is a powerful tool for developing new therapeutic leads. nih.gov
Structure-activity relationship (SAR) studies on various benzo[b]thiophene derivatives have shown that substitutions at different positions on the ring system can significantly influence biological activity. nih.gov The design of new scaffolds originating from this compound allows for systematic exploration of the chemical space around this core. Theoretical and molecular docking studies can be employed to predict the binding of these novel scaffolds to biological targets like enzymes or receptors, guiding the design of molecules with enhanced potential for specific interactions. nih.govnih.gov
Table 1: Potential Pharmacological Scaffolds from this compound
| Scaffold Type | Synthetic Precursor | Rationale |
|---|---|---|
| Acylhydrazones | Aromatic/Heteroaromatic Aldehydes | Combines two known pharmacophores; allows for extensive diversification. mdpi.com |
| Pyrazoles | β-Diketones | Creates a new heterocyclic ring system known for biological activity. nitk.ac.in |
| Triazoles | Isothiocyanates, then cyclization | Introduces a five-membered heterocyclic ring with a broad spectrum of reported activities. |
Investigation in Advanced Materials Science and Organic Electronics
Benzo[b]thiophene and its derivatives are of significant interest in materials science, particularly in the field of organic electronics, due to their excellent electronic properties and high charge carrier mobility. researchgate.netresearchgate.net The planar, fused-ring structure of benzo[b]thiophene facilitates strong π-π stacking, which is crucial for efficient charge transport in organic semiconductor devices. nih.gov
Benzo[1,2-b:4,5-b']dithiophene (BDT), a related fused-thiophene structure, is a widely used building block for synthesizing semiconducting polymers for applications in organic field-effect transistors (OFETs) and organic solar cells. nih.gov While polymerization typically proceeds through cross-coupling reactions of halogenated or metalated monomers, this compound offers an alternative, albeit less explored, route. The hydrazine functionality could potentially be used to form polymers through condensation reactions, creating novel polymer backbones with integrated benzo[b]thiophene units. The electronic properties of such polymers would be influenced by both the conjugated benzo[b]thiophene core and the nature of the polymeric linkage.
The electronic properties of benzo[b]thiophene derivatives make them highly suitable for use in organic optoelectronic devices. researchgate.net They have been successfully incorporated as electron-donating units in materials for organic solar cells (OSCs). nih.gov The introduction of substituents onto the benzo[b]thiophene core is a key strategy for tuning the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn affects device performance. acs.orgacs.org
The -(CH₂NHNH₂) group of this compound would act as a distinct substituent that could modulate the electronic structure of the core. Thiophene-based materials have played an indispensable role in the development of organic optoelectronics. acs.org The hydrazine moiety could also provide a site for attaching the benzo[b]thiophene unit to other components in a device or for influencing the solid-state packing of the molecules. The development of novel emitters for organic light-emitting diodes (OLEDs) is another area where new benzo[b]thiophene derivatives could make an impact, with research focusing on achieving deep-red to near-infrared emission. frontiersin.org
Development of Novel Analytical Reagents or Probes
Fluorescent probes are powerful tools for detecting and imaging various analytes, from metal ions to biological molecules. Benzo[b]thiophene derivatives have been investigated as fluorophores for the development of such probes. mdpi.comresearchgate.net The rigid, planar structure of the benzo[b]thiophene core provides a good platform for fluorescence.
The hydrazine group in this compound is a well-known recognition site for analytes. For example, hydrazone-based sensors can act as "turn-off" fluorescent probes for metal ions like Cu²⁺. researchgate.net The lone pair electrons of the nitrogen atoms can coordinate with the analyte, leading to a change in the photophysical properties of the molecule, such as quenching of fluorescence. This mechanism, often based on an intramolecular charge transfer (ICT) effect, allows for sensitive and selective detection. mdpi.com Therefore, this compound is a highly promising precursor for designing new chemosensors for environmental or biological monitoring.
Table 2: Potential Analytical Probe Design
| Probe Target | Design Strategy | Detection Mechanism |
|---|---|---|
| Metal Ions (e.g., Cu²⁺) | Condensation with a suitable aldehyde to form a hydrazone ligand. researchgate.net | Coordination of the metal ion to the hydrazone nitrogen and oxygen atoms, leading to fluorescence quenching or a colorimetric change. |
| Toxic Gases (e.g., Phosgene) | Utilization of the reactive ortho-diamine-like potential of the hydrazine group. mdpi.comresearchgate.net | Covalent reaction with the analyte, disrupting the intramolecular charge transfer (ICT) system and altering fluorescence. |
Design and Synthesis of Organocatalysts or Ligands for Catalysis
Heterocyclic compounds containing sulfur and nitrogen atoms are widely used as ligands in transition-metal catalysis. The sulfur atom of the thiophene (B33073) ring and the nitrogen atoms of the hydrazine group in this compound provide multiple potential coordination sites for metal centers. This allows for the design of novel bidentate or tridentate ligands. The electronic properties of the benzo[b]thiophene ring can influence the catalytic activity of the metal center it is coordinated to. Palladium-catalyzed reactions, for instance, are often used in the synthesis of complex benzo[b]thiophene-based molecules. researchgate.net
In addition to serving as ligands, there is potential for developing organocatalysts based on this scaffold. Organocatalysis is a branch of catalysis that uses small organic molecules to accelerate chemical reactions. The basic nitrogen atoms of the hydrazine moiety could function as a Brønsted or Lewis base catalyst in certain reactions. For example, quinine-derived bifunctional thiourea (B124793) catalysts have been used for the stereoselective construction of polycyclic benzo[b]thiophenes, demonstrating the utility of organic molecules in catalyzing complex transformations involving this scaffold. rsc.org Furthermore, some benzo[b]thiophene-based organic compounds have been investigated for their performance as anode catalysts in hydrazine electrooxidation, suggesting a role in electrochemical catalysis. dergipark.org.tr
Expansion into Supramolecular Chemistry and Self-Assembly
The unique molecular architecture of this compound, which combines a rigid, aromatic benzothiophene core with a flexible and highly functional hydrazine group, presents significant opportunities for exploration in supramolecular chemistry and self-assembly. The distinct functionalities of these two moieties can act independently or synergistically to direct the formation of ordered, non-covalent structures.
The benzothiophene unit serves as a prime candidate for directing assembly through non-covalent interactions. As a planar aromatic system, it is well-suited for engaging in π-π stacking, a fundamental interaction in the crystal engineering of organic materials. acs.orgresearchgate.net This type of interaction can lead to the formation of one-dimensional columns or two-dimensional layered structures. Furthermore, the sulfur heteroatom and the aromatic C-H bonds of the benzothiophene ring can participate in other weak interactions, such as C–H···π and lone pair–π interactions, which can further stabilize and influence the geometry of the resulting supramolecular architectures. nih.gov
Complementing the aromatic core, the hydrazine moiety (-NHNH₂) is a powerful functional group for establishing highly directional intermolecular connections. It possesses both hydrogen bond donors (the N-H groups) and hydrogen bond acceptors (the lone pairs on the nitrogen atoms). This dual nature allows for the formation of robust and predictable hydrogen-bonding networks, such as chains or sheets. mdpi.comresearchgate.net The hydrazine group is also a well-established ligand in coordination chemistry, capable of binding to metal centers to form coordination polymers or metal-organic frameworks (MOFs). researchgate.netmdpi.com The chelation or bridging capabilities of the hydrazine unit could be harnessed to construct intricate, multidimensional structures with tailored properties. researchgate.netmdpi.com
The interplay between the π-stacking capabilities of the benzothiophene core and the hydrogen-bonding or coordination potential of the hydrazine group could lead to the formation of complex, hierarchical self-assembled systems. The methylene (B1212753) linker between these two components provides conformational flexibility, allowing the molecule to adopt various orientations to satisfy the geometric requirements of different non-covalent interactions simultaneously. This could enable the rational design of sophisticated supramolecular materials where, for instance, π-stacked columns of benzothiophene units are cross-linked by hydrogen-bonded hydrazine networks. Theoretical modeling, such as Density Functional Theory (DFT), could be employed to predict the strength and directionality of these competing interactions, guiding the design of self-assembly experiments. mdpi.com
The potential non-covalent interactions and resulting supramolecular structures that could be theoretically derived from this compound are summarized in the table below.
| Interaction Type | Participating Moiety | Potential Supramolecular Structure |
| π-π Stacking | Benzo[b]thiophene | 1D Columns, 2D Lamellar Sheets |
| Hydrogen Bonding | Hydrazine (-NHNH₂) | 1D Chains, 2D Sheets, 3D Networks |
| Metal Coordination | Hydrazine (-NHNH₂) | Coordination Polymers, Metal-Organic Frameworks (MOFs) |
| C–H···π Interactions | Benzo[b]thiophene | 3D Crystal Packing Stabilization |
| Lone Pair–π Interactions | Benzo[b]thiophene (Sulfur) | Assembly Geometry Modification |
Conclusion and Outlook for Benzo B Thiophen 5 Ylmethyl Hydrazine Research
Summary of Key Scholarly Contributions and Insights
A comprehensive review of published research indicates a notable absence of studies focused specifically on (Benzo[b]thiophen-5-ylmethyl)hydrazine. The scientific community has extensively investigated the benzothiophene (B83047) scaffold, a key structural component of this molecule. This research has established benzothiophene derivatives as a versatile class of compounds with a wide array of biological activities and material properties. For instance, various substituted benzothiophenes have been synthesized and evaluated for their potential as antimicrobial, anticancer, anti-inflammatory, and antidepressant agents. nih.govmdpi.com
Research into related hydrazine-containing compounds, such as benzo[b]thiophene acylhydrazones, has shown promise in the development of new antimicrobial agents, particularly against multidrug-resistant bacteria. nih.govmdpi.com These studies, while not directly examining this compound, provide a foundational understanding of the potential chemical reactivity and biological relevance of the hydrazine (B178648) moiety when attached to a benzothiophene core. However, direct scholarly contributions and insights into the synthesis, characterization, and properties of this compound itself are not available in the current body of scientific literature.
Broader Academic and Industrial Implications of the Research
Given the lack of direct research, the broader academic and industrial implications for this compound are speculative and must be inferred from the well-established importance of its constituent chemical motifs.
Academically, the synthesis and characterization of this novel compound would represent a contribution to the field of heterocyclic chemistry. The versatile benzothiophene core is a recognized "privileged structure" in drug discovery, meaning it is a molecular framework that is recurrently found in successful drugs. researchgate.netnih.gov Therefore, the exploration of new derivatives like this compound could lead to the discovery of new chemical entities with unique biological activities.
From an industrial perspective, the potential applications are varied. The hydrazine functional group is a key component in many pharmaceuticals and agrochemicals. For example, some hydrazine derivatives have been investigated for their potential as monoamine oxidase (MAO) inhibitors, which have applications as antidepressants. researchgate.net Furthermore, the benzothiophene structure is present in drugs like raloxifene (B1678788) (used for osteoporosis) and zileuton (B1683628) (an anti-asthmatic). ktu.edu The combination of these two pharmacologically relevant moieties in a single molecule could lead to compounds with novel therapeutic profiles. In the realm of materials science, benzothiophene-based materials are being explored for their use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to their favorable electronic properties.
Identification of Unexplored Research Avenues and Future Challenges
The primary and most significant unexplored research avenue is the fundamental investigation of this compound itself. Future research should prioritize the following areas:
Synthesis and Characterization: The immediate challenge is to develop and optimize a synthetic route to produce this compound with good yield and purity. Following a successful synthesis, comprehensive characterization using modern analytical techniques (such as NMR, mass spectrometry, and X-ray crystallography) will be crucial to confirm its structure and understand its chemical properties.
Exploration of Chemical Reactivity: A systematic study of the reactivity of the hydrazine group in this specific molecular context is needed. This would involve exploring its reactions with various electrophiles to generate a library of new derivatives.
Biological Screening: A broad-based biological screening of this compound and its derivatives is a critical next step. Based on the known activities of related compounds, initial screening could focus on antimicrobial, anticancer, and neurological activities. mdpi.comresearchgate.net
Computational Modeling: In silico studies, such as molecular docking, can be employed to predict potential biological targets and guide the design of future derivatives with enhanced activity and selectivity.
The principal challenge in this field is its nascent stage. Without foundational data on its synthesis and basic properties, any further research is hindered. Overcoming this initial hurdle will be key to unlocking the potential of this compound and determining its place within the broader landscape of benzothiophene chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
